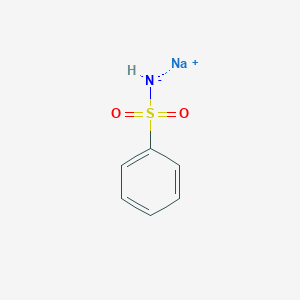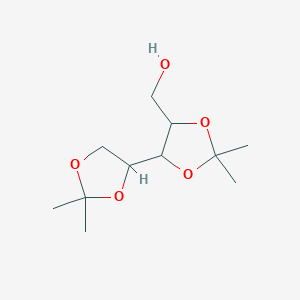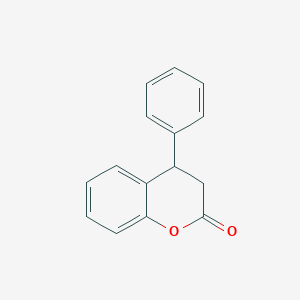
Dimethylthiocarbamoyl isopropylidene galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylthiocarbamoyl isopropylidene galactopyranose, commonly known as DMTG, is a synthetic carbohydrate derivative that has been extensively studied for its various biochemical and physiological effects. It is a white, crystalline powder that is soluble in water and commonly used in laboratory experiments.
Applications De Recherche Scientifique
DMTG has been extensively studied for its various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a glycosyl donor in glycosylation reactions, and as a building block for the synthesis of complex carbohydrates. DMTG has also been used in the synthesis of glycoconjugates, which have potential applications in drug delivery and vaccine development.
Mécanisme D'action
The mechanism of action of DMTG is not fully understood, but it is believed to act as a glycosyl donor in glycosylation reactions. DMTG has been shown to selectively activate certain glycosyl acceptors, leading to the formation of specific glycosidic linkages. This selectivity is thought to be due to the steric and electronic effects of the DMTG group.
Effets Biochimiques Et Physiologiques
DMTG has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the activity of certain enzymes, and modulate the immune response. DMTG has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMTG has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. DMTG is also stable under a wide range of conditions, making it useful for a variety of experiments. However, DMTG has some limitations as well. It can be difficult to work with due to its high reactivity, and its selectivity can be unpredictable in some cases.
Orientations Futures
There are several future directions for the study of DMTG. One area of research is the development of new glycosylation reactions using DMTG as a glycosyl donor. Another area of research is the synthesis of complex carbohydrates using DMTG as a building block. Additionally, DMTG has potential applications in drug delivery and vaccine development, and further research in these areas is needed.
Conclusion:
In conclusion, DMTG is a synthetic carbohydrate derivative that has been extensively studied for its various biochemical and physiological effects. It is easy to synthesize and has a high yield, making it useful for a variety of lab experiments. DMTG has potential applications in drug delivery and vaccine development, and further research in these areas is needed.
Méthodes De Synthèse
DMTG can be synthesized through a multi-step process starting with the reaction of methyl isothiocyanate with galactose. This reaction leads to the formation of a thiourea derivative, which is then treated with potassium hydroxide to produce DMTG. The final product is purified through recrystallization and chromatography.
Propriétés
Numéro CAS |
16795-64-5 |
|---|---|
Nom du produit |
Dimethylthiocarbamoyl isopropylidene galactopyranose |
Formule moléculaire |
C15H25NO6S |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
O-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C15H25NO6S/c1-14(2)19-9-8(7-17-13(23)16(5)6)18-12-11(10(9)20-14)21-15(3,4)22-12/h8-12H,7H2,1-6H3 |
Clé InChI |
WNSWLHRFBBLOQO-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=S)N(C)C)C |
SMILES canonique |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=S)N(C)C)C |
Synonymes |
1-O,2-O:3-O,4-O-Bis(1-methylethylidene)-α-D-galactopyranose dimethylcarbamothioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)

